N-(2,3-dichlorophenyl)-4-ethylbenzamide
Overview
Description
N-(2,3-dichlorophenyl)-4-ethylbenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. The drug is also used to treat various types of arthritis, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac is available in various forms, including tablets, capsules, injections, and topical gels.
Mechanism of Action
Diclofenac exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that are produced in response to tissue injury or inflammation. By inhibiting the activity of COX-2 enzymes, N-(2,3-dichlorophenyl)-4-ethylbenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. The drug has been shown to reduce the production of prostaglandins, which are inflammatory mediators. Diclofenac has also been shown to reduce the production of cytokines, which are involved in the immune response. In addition, N-(2,3-dichlorophenyl)-4-ethylbenzamide has been shown to reduce the activity of neutrophils, which are white blood cells that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
Diclofenac has a number of advantages and limitations for use in lab experiments. The drug is widely available and relatively inexpensive, making it a cost-effective option for researchers. In addition, N-(2,3-dichlorophenyl)-4-ethylbenzamide has been extensively studied, and its mechanism of action is well understood. However, N-(2,3-dichlorophenyl)-4-ethylbenzamide has a number of limitations, including its potential for toxicity and its effects on other physiological processes. In addition, N-(2,3-dichlorophenyl)-4-ethylbenzamide may not be effective in all types of inflammation, and its effects may vary depending on the dose and duration of treatment.
Future Directions
There are a number of future directions for research on N-(2,3-dichlorophenyl)-4-ethylbenzamide. One area of research is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the identification of new targets for N-(2,3-dichlorophenyl)-4-ethylbenzamide, which could lead to the development of more targeted therapies. In addition, there is a need for further research on the long-term effects of N-(2,3-dichlorophenyl)-4-ethylbenzamide, particularly with regard to its potential for toxicity and its effects on other physiological processes.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. The drug has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. Diclofenac is a selective inhibitor of COX-2, which is responsible for the production of prostaglandins in response to inflammation.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-4-ethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-10-6-8-11(9-7-10)15(19)18-13-5-3-4-12(16)14(13)17/h3-9H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYKJDZFJMDECW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-ethylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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